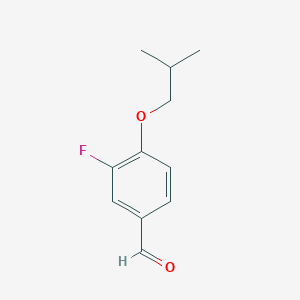
3-Fluoro-4-isobutoxybenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-4-isobutoxybenzaldehyde: is an organic compound with the molecular formula C11H13FO2 It is a derivative of benzaldehyde, where the benzene ring is substituted with a fluorine atom at the third position and an isobutoxy group at the fourth position
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 3-Fluoro-4-isobutoxybenzaldehyde typically begins with commercially available starting materials such as 3-fluorobenzaldehyde and isobutyl alcohol.
Reaction Conditions: The synthesis involves the alkylation of 3-fluorobenzaldehyde with isobutyl alcohol in the presence of a suitable catalyst, such as an acid catalyst like sulfuric acid or a base catalyst like sodium hydroxide.
Industrial Production Methods: Industrial production methods may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques like distillation and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 3-Fluoro-4-isobutoxybenzaldehyde can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of this compound can yield alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions, where the fluorine atom or the isobutoxy group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation Reagents: Common oxidation reagents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction Reagents: Reduction can be carried out using reagents like sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution Reagents: Substitution reactions may involve reagents such as halogens, nucleophiles, or electrophiles under appropriate conditions.
Major Products:
Oxidation Products: Carboxylic acids, aldehydes, or ketones.
Reduction Products: Alcohols or hydrocarbons.
Substitution Products: Various substituted benzaldehyde derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Intermediate in Organic Synthesis: 3-Fluoro-4-isobutoxybenzaldehyde is used as an intermediate in the synthesis of more complex organic molecules.
Building Block for Pharmaceuticals: It serves as a building block in the synthesis of pharmaceutical compounds.
Biology and Medicine:
Drug Development: The compound is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Biological Studies: It is used in biological studies to understand its interactions with biological molecules and pathways.
Industry:
Material Science: The compound is explored for its applications in material science, including the development of new materials with specific properties.
Chemical Manufacturing: It is used in the manufacturing of various chemicals and intermediates.
Mecanismo De Acción
Molecular Targets and Pathways:
Interaction with Enzymes: 3-Fluoro-4-isobutoxybenzaldehyde may interact with specific enzymes, affecting their activity and function.
Pathway Modulation: The compound can modulate biochemical pathways, leading to changes in cellular processes.
Mechanism:
Binding to Active Sites: The compound may bind to the active sites of enzymes or receptors, altering their conformation and activity.
Signal Transduction: It can influence signal transduction pathways, leading to downstream effects on cellular functions.
Comparación Con Compuestos Similares
3-Fluoro-4-methoxybenzaldehyde: Similar structure but with a methoxy group instead of an isobutoxy group.
4-Fluoro-3-isobutoxybenzaldehyde: Similar structure but with the fluorine and isobutoxy groups swapped.
3-Chloro-4-isobutoxybenzaldehyde: Similar structure but with a chlorine atom instead of a fluorine atom.
Uniqueness:
Fluorine Substitution: The presence of a fluorine atom at the third position imparts unique electronic properties to the compound.
Isobutoxy Group: The isobutoxy group at the fourth position provides steric hindrance and influences the compound’s reactivity and interactions.
Propiedades
IUPAC Name |
3-fluoro-4-(2-methylpropoxy)benzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO2/c1-8(2)7-14-11-4-3-9(6-13)5-10(11)12/h3-6,8H,7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNESGKXIIIQQJJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=C(C=C1)C=O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














